(2,3-Difluoro-6-methoxyphenyl)trimethylsilane
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Overview
Description
(2,3-Difluoro-6-methoxyphenyl)trimethylsilane: is a chemical compound with the molecular formula C10H14F2OSi and a molecular weight of 216.3 g/mol . It is a fluorinated compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluoro-6-methoxyphenyl)trimethylsilane typically involves the reaction of 2,3-difluoro-6-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,3-Difluoro-6-methoxyphenol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (2,3-Difluoro-6-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The fluorine atoms can be selectively reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as or .
Oxidation Reactions: Reagents like or are used.
Reduction Reactions: or are typical reducing agents.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include partially or fully reduced fluorinated compounds.
Scientific Research Applications
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems, including enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential use in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of (2,3-Difluoro-6-methoxyphenyl)trimethylsilane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the trimethylsilyl group provides stability and lipophilicity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
- 2,3-Difluoro-6-methoxyphenol
- 2,6-Difluoro-3-methylphenol
- 2,3-Difluorophenyltrimethylsilane
Comparison: (2,3-Difluoro-6-methoxyphenyl)trimethylsilane is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of reactivity, stability, and selectivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
(2,3-difluoro-6-methoxyphenyl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2OSi/c1-13-8-6-5-7(11)9(12)10(8)14(2,3)4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTNIGCIISRVKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2OSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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